molecular formula C32H32N4O2S B3017713 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536705-37-0

2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B3017713
CAS RN: 536705-37-0
M. Wt: 536.69
InChI Key: HYTSHMANKGNJPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from simple precursors and building complexity through reactions like alkylation, ring closure, and substitution. For example, the synthesis of 2-(pyridin-2-yl)-1H-benzimidazole derivatives involves characterizing the compounds by NMR spectroscopy and analyzing their crystal structure . Similarly, the generation of a diverse library of compounds from a ketonic Mannich base suggests that our compound of interest could also be synthesized through alkylation and ring closure reactions . The synthesis of pyrimidin-4(3H)-one derivatives also involves alkylation, specifically at the sulfur atom .

Molecular Structure Analysis

The molecular structure of the compound likely features a pyrimido[5,4-b]indol-4(5H)-one core, which is a fused heterocyclic system. This core is structurally related to pyrimidin-4(3H)-ones and pyrimido[1,2-a]benzimidazole derivatives, which are known to have biological activity . The presence of a benzylpiperidin moiety suggests similarities to compounds that have been evaluated as HIV-1 inhibitors, where the piperidine ring is a common feature .

Chemical Reactions Analysis

The compound likely undergoes chemical reactions typical of heterocyclic compounds, such as nucleophilic substitution, electrophilic aromatic substitution, and redox reactions. The thioether moiety in the compound suggests that it could participate in reactions with electrophiles or serve as a leaving group in nucleophilic substitution reactions . The presence of an oxoethyl group indicates potential reactivity through condensation or addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The heterocyclic rings and substituents would affect its solubility, melting point, and stability. The compound's biological activity could be inferred from related structures, such as the antimicrobial activity of pyrimidine derivatives and the anti-HIV activity of azaindole derivatives . The ADME (absorption, distribution, metabolism, and excretion) profile of similar compounds suggests that our compound could also be a good drug candidate .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Derivatives : The compound is involved in the synthesis of various derivatives. For instance, reactions with aryl isocyanates and isothiocyanates lead to the formation of 5H-pyrimido[5,4-b]indole derivatives, with specific reactions affording 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones and 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones (Shestakov et al., 2009).

  • Library Generation : It is used as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This versatility shows its potential in creating various pharmacologically active compounds (Roman, 2013).

Biochemical Properties and Applications

  • Anti-HIV-1 Activity : Derivatives of the compound have been synthesized with antiviral properties, specifically showing inhibitory activity against human immunodeficiency virus type 1 (HIV-1) (Novikov et al., 2004).

  • Neuroprotective Properties : Certain derivatives, like (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, show potent neuroprotective properties. This can be useful in the treatment of neurodegenerative diseases (Borza et al., 2007).

  • Antimycobacterial Potential : Some derivatives have shown antimycobacterial activity, indicating their potential use in treating bacterial infections, including tuberculosis (Malinka et al., 1998).

  • Antioxidant Activity : Indole derivatives have demonstrated significant antioxidant properties, important in managing oxidative stress-related conditions (Buemi et al., 2013).

  • Anti-inflammatory Properties : New indole derivatives with anti-inflammatory activity have been synthesized, which could lead to the development of new anti-inflammatory medications (Verma et al., 1994).

  • Binding Affinity to Receptors : Some derivatives are potent ligands for alpha 1 adrenoceptors and 5HT1A-receptors, which could be significant in developing drugs targeting these receptors (Russo et al., 1991).

properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N4O2S/c1-21-16-22(2)18-25(17-21)36-31(38)30-29(26-10-6-7-11-27(26)33-30)34-32(36)39-20-28(37)35-14-12-24(13-15-35)19-23-8-4-3-5-9-23/h3-11,16-18,24,33H,12-15,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTSHMANKGNJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCC(CC5)CC6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

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